Cas no 1206969-26-7 (Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate)

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-, 1-methylethyl ester
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- インチ: 1S/C13H22N4O2/c1-10(2)19-13(18)16-5-3-12(4-6-16)17-9-11(7-14)8-15-17/h8-10,12H,3-7,14H2,1-2H3
- InChIKey: ODWLMVRVNRAFIK-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)C)=O)CCC(N2C=C(CN)C=N2)CC1
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596704-1g |
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |
1206969-26-7 | 98% | 1g |
¥11319.00 | 2024-08-09 | |
Apollo Scientific | OR323019-250mg |
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |
1206969-26-7 | 250mg |
£375.00 | 2024-05-23 |
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 関連文献
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Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylateに関する追加情報
Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1206969-26-7): A Comprehensive Overview
Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) (CAS No. 1206969-26-7) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, combines elements of pyrazole and piperidine moieties, making it a promising candidate for various therapeutic applications. The presence of an aminomethyl group and a carboxylate functionality further enhances its potential as a bioactive molecule.
The molecular structure of Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) is highly relevant to modern drug design strategies. The pyrazole ring, known for its stability and bioactivity, is a common pharmacophore in medicinal chemistry. Its integration with a piperidine backbone provides additional spatial and electronic properties that can modulate binding interactions with biological targets. The aminomethyl group introduces a polar, nucleophilic moiety, which can participate in hydrogen bonding and other non-covalent interactions, crucial for receptor binding affinity.
In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic purposes. Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) exemplifies this trend, as it represents a well-designed molecule with potential applications in treating various diseases. Its structural features make it an attractive scaffold for further derivatization and optimization.
The compound's carboxylate group is particularly noteworthy, as it can serve multiple roles in drug design. It can act as a hydrogen bond acceptor, enhancing the compound's ability to interact with biological targets. Additionally, the carboxylate group can be modified to introduce further functional diversity, enabling the synthesis of analogs with tailored pharmacological properties.
Recent studies have highlighted the importance of pyrazole derivatives in drug development. Pyrazole-based compounds have shown promise in treating conditions such as inflammation, pain, and infectious diseases. The specific arrangement of atoms in Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) aligns with these findings, suggesting that it may exhibit similar therapeutic effects.
The synthesis of Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) involves multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The process typically begins with the preparation of the pyrazole core, followed by functionalization to introduce the aminomethyl group and the piperidine moiety. The final step involves esterification to incorporate the isopropyl carboxylate group.
In terms of pharmacokinetic properties, Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) holds promise due to its favorable solubility and stability profiles. These characteristics are essential for ensuring effective absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug efficacy and safety.
The potential applications of Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate are vast and span across multiple therapeutic areas. Preliminary studies suggest that it may have applications in treating neurological disorders due to its ability to interact with central nervous system receptors. Additionally, its structural features make it a candidate for developing anti-inflammatory and anti-viral agents.
The role of computational chemistry in optimizing Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate) cannot be overstated. Advanced computational methods allow researchers to predict binding affinities, metabolic pathways, and other critical parameters before conducting expensive wet-lab experiments. This approach not only saves time but also enhances the efficiency of drug discovery programs.
The future prospects of Isopropyl 4-(4-(aminomethyl-1H-pyrazol-1-yl)piperidine-1-carboxylate are bright, given the ongoing advancements in synthetic chemistry and drug development technologies. As research continues to uncover new therapeutic targets and mechanisms, this compound is poised to play a significant role in addressing unmet medical needs.
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